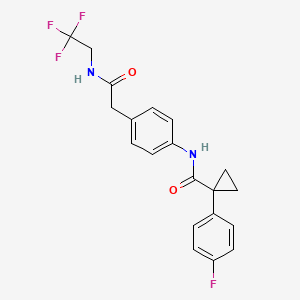

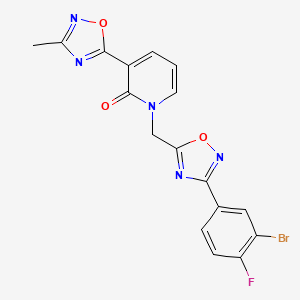

(E)-6-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-phenylquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(E)-6-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-phenylquinazoline” is a complex organic molecule. It contains a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring. The molecule also features a nitrobenzylidene group attached via a hydrazine linkage .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the quinazoline, the aromatic phenyl ring, and the polar nitro group on the benzylidene moiety. These features could influence its physical properties and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitro group, which is electron-withdrawing, and the phenyl group, which can participate in aromatic electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make the compound relatively polar, influencing its solubility in different solvents .Scientific Research Applications

Synthesis and Characterization

(E)-6-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-phenylquinazoline and its derivatives are part of a broader category of compounds known for their versatile applications in medicinal chemistry and materials science. The synthesis and structural characterization of such compounds, including their quinazolinone base structures, have been extensively studied, highlighting their potential in creating novel therapeutic agents and functional materials. For instance, the synthesis of mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands has been explored, demonstrating the compounds' potential in antimicrobial applications and their unique spectroscopic and electrochemical properties (Chai et al., 2017).

Antimicrobial Activity

Quinazolinone derivatives exhibit notable antimicrobial properties, making them valuable in the development of new antibiotics and antifungal agents. The synthesis of novel quinazolinone-based monoazo reactive dyes, for instance, has shown not only pharmacological activity but also application in dyeing various fibers, indicating the dual utility of these compounds in both scientific research and industrial applications (Patel & Patel, 2011).

Corrosion Inhibition

The structural framework of quinazolinones has been applied in the study of corrosion inhibition, particularly for protecting metals against corrosion in acidic environments. Quinazolinone Schiff base compounds have been investigated for their efficacy in inhibiting mild steel corrosion, showcasing their potential as effective corrosion inhibitors due to their adsorption and protective layer formation on metal surfaces (Khan et al., 2017).

Anticancer Research

In the field of oncology, certain quinazolinone derivatives have been identified as promising agents for cancer therapy. The synthesis and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 breast cancer cells via intrinsic and extrinsic apoptosis pathways highlight the potential of these compounds in inducing cell death in cancer cells, offering a pathway to novel anticancer treatments (Zahedifard et al., 2015).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that the compound interacts with its targets through a mechanism involving nucleophilic aromatic substitution . This is a common reaction mechanism for compounds with similar structures.

Biochemical Pathways

Given the structural similarity to indole derivatives, it is plausible that this compound may influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds have been found to have drug-like properties and satisfactory adme profiles .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

properties

IUPAC Name |

6-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN5O2/c22-16-9-10-19-18(12-16)20(15-6-2-1-3-7-15)25-21(24-19)26-23-13-14-5-4-8-17(11-14)27(28)29/h1-13H,(H,24,25,26)/b23-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGLJOQTIYZSDK-YDZHTSKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2368116.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2368119.png)

![(2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid](/img/structure/B2368120.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone](/img/structure/B2368124.png)

![benzyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2368128.png)

![3-(3,4-dimethylphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2368132.png)

![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2368133.png)